![molecular formula C14H19NO5 B1326428 (R)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid CAS No. 1217786-73-6](/img/structure/B1326428.png)
(R)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid
Overview
Description
R-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid, also known as (R)-2-((t-Boc)Amino)-2-(2-methoxyphenyl)acetic acid, is a widely used chemical compound in the field of organic chemistry. It is an optically active compound that is used in the synthesis of various pharmaceuticals and other compounds. It is also used in the synthesis of other compounds, such as amino acids, peptides, and nucleosides. The compound has a wide range of applications in research laboratories, drug development, and other scientific fields.
Scientific Research Applications
Drug Discovery and Development
Boc-®-2-Methoxy-phenylglycine is utilized in the drug discovery process, particularly in the identification and validation of new drug targets. It serves as a building block in synthesizing novel compounds that can interact with specific biological targets. This compound is instrumental in lead generation and optimization, where it may be part of a chemical library screened against a set of biological assays .
Medicinal Chemistry
In medicinal chemistry , this compound is used to modify the pharmacological properties of potential therapeutic agents. It can be incorporated into larger molecules to improve their bioavailability , stability , or selectivity for certain receptors or enzymes. The Boc group, in particular, is often used to protect amino groups during synthesis .
Peptide Synthesis
Boc-®-2-Methoxy-phenylglycine is a valuable reagent in peptide synthesis . The Boc group protects the amino function during the coupling of peptide chains, which is a critical step in producing peptides for research and therapeutic use .
Material Science
In material science , this compound can contribute to the development of new materials with unique properties. Its incorporation into polymers or other macromolecules can result in materials with novel characteristics suitable for specialized applications .
Catalysis Research
Researchers use Boc-®-2-Methoxy-phenylglycine in catalysis research to study and develop new catalytic processes. Its unique structure can influence the reactivity and selectivity of catalysts in organic synthesis reactions .
Environmental Studies
In environmental studies , this compound may be used to understand and mitigate the effects of chemical substances on the environment. It can serve as a model compound to study degradation pathways and the impact of chemical residues in ecosystems .
Agricultural Research
Boc-®-2-Methoxy-phenylglycine has applications in agricultural research as well. It can be used to study plant physiology and develop new agrochemicals that target specific pathways in pests or crops to improve yield and resistance to diseases .
Antibody Research
Lastly, Boc-®-2-Methoxy-phenylglycine plays a role in antibody research . It can be part of the synthesis of complex molecules that mimic or interact with biological systems, aiding in the development of new diagnostic tools or therapies .
Mechanism of Action
Target of Action
It’s known that boc-protected amines, such as this compound, are widely used in synthetic organic chemistry . They are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals .
Mode of Action
The Boc group in this compound serves as a protecting group for the amine functional group . It is stable towards most nucleophiles and bases . The Boc group can be introduced into a variety of organic compounds using flow microreactor systems . The removal of the Boc group can be achieved under mildly acidic conditions .
Biochemical Pathways
Boc-protected amines are known to play a significant role in synthetic organic chemistry, including the synthesis of bioactive compounds . They are often used as intermediates in the synthesis of more complex molecules, which can then interact with various biochemical pathways.
Pharmacokinetics
The boc group’s stability towards most nucleophiles and bases suggests that it may have good stability in biological systems
Result of Action
The result of the action of this compound largely depends on the context in which it is used. As a Boc-protected amine, it is primarily used as an intermediate in the synthesis of more complex molecules . The resulting molecules can have a wide range of effects depending on their structure and function.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the introduction and removal of the Boc group can be influenced by factors such as temperature, pH, and the presence of certain reagents . .
properties
IUPAC Name |
(2R)-2-(2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-7-5-6-8-10(9)19-4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHZKJYHTQGZGS-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647940 | |
Record name | (2R)-[(tert-Butoxycarbonyl)amino](2-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid | |
CAS RN |
1217786-73-6 | |
Record name | (2R)-[(tert-Butoxycarbonyl)amino](2-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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